Bicyclo[3.2.2]non-3-EN-2-one
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Overview
Description
Bicyclo[322]non-3-EN-2-one is an organic compound with the molecular formula C₉H₁₂O It is a bicyclic ketone characterized by a unique structure that includes a nonane ring system with a double bond and a ketone functional group
Preparation Methods
Synthetic Routes and Reaction Conditions
Bicyclo[3.2.2]non-3-EN-2-one can be synthesized through several methods. One common approach involves the aldol condensation of cyclohex-2-en-1-ones containing an additional carbonyl group in the side chain. This method typically requires a Mannich base and ethyl acetoacetate as key precursors . The reaction proceeds through a series of steps, including the formation of a vinyl ketone intermediate, followed by intramolecular aldol condensation and subsequent decarboxylation.
Industrial Production Methods
Industrial production of bicyclo(3.3.1)non-3-en-2-one often involves similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and efficiency of the process. Additionally, industrial methods may incorporate advanced purification techniques to obtain high-purity products.
Chemical Reactions Analysis
Types of Reactions
Bicyclo[3.2.2]non-3-EN-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding diketones or carboxylic acids.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the carbonyl carbon.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are frequently used reducing agents.
Substitution: Reagents such as Grignard reagents (RMgX) and organolithium compounds (RLi) are commonly employed.
Major Products
The major products formed from these reactions include diketones, alcohols, and substituted derivatives of bicyclo(3.3.1)non-3-en-2-one.
Scientific Research Applications
Mechanism of Action
The mechanism of action of bicyclo(3.3.1)non-3-en-2-one involves its interaction with specific molecular targets and pathways. The compound can form covalent bonds with nucleophilic sites on enzymes and proteins, leading to inhibition or modulation of their activity. Additionally, the unique structure of bicyclo(3.3.1)non-3-en-2-one allows it to participate in various non-covalent interactions, such as hydrogen bonding and van der Waals forces, which contribute to its biological activity .
Comparison with Similar Compounds
Bicyclo[3.2.2]non-3-EN-2-one can be compared with other similar compounds, such as:
Bicyclo(3.3.1)nonane: This compound lacks the double bond and ketone functional group, resulting in different chemical reactivity and applications.
Bicyclo(3.3.1)non-3-en-2-ol:
Bicyclo(3.3.1)nonane-2,6-dione: This diketone derivative exhibits different reactivity patterns and is used in distinct applications compared to bicyclo(3.3.1)non-3-en-2-one.
The uniqueness of bicyclo(3.3.1)non-3-en-2-one lies in its combination of a bicyclic structure with a double bond and a ketone functional group, which imparts specific chemical properties and reactivity.
Properties
CAS No. |
10036-12-1 |
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Molecular Formula |
C9H12O |
Molecular Weight |
136.19 g/mol |
IUPAC Name |
bicyclo[3.2.2]non-3-en-2-one |
InChI |
InChI=1S/C9H12O/c10-9-6-3-7-1-4-8(9)5-2-7/h3,6-8H,1-2,4-5H2 |
InChI Key |
OQUGOLXAPWQQJZ-UHFFFAOYSA-N |
SMILES |
C1CC2CCC1C=CC2=O |
Canonical SMILES |
C1CC2CCC1C=CC2=O |
10036-12-1 | |
Synonyms |
bicyclo[3.2.2]non-3-en-2-one |
Origin of Product |
United States |
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